(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid
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Overview
Description
The compound (1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid is a complex organic molecule with a highly intricate structure. This compound features multiple functional groups, including amino, hydroxyl, and carboxylic acid groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as chlorination, hydroxylation, and amination
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carboxylic acid group would produce an alcohol.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The adamantylamino group is known to enhance binding affinity to certain proteins, while the hydroxyl and carboxylic acid groups facilitate interactions with other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Properties
Molecular Formula |
C69H62Cl2N8O18 |
---|---|
Molecular Weight |
1362.2 g/mol |
IUPAC Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C69H62Cl2N8O18/c70-41-14-26-1-7-47(41)96-50-21-35-22-51(62(50)86)97-48-8-4-31(19-42(48)71)60(84)59-68(92)78-58(69(93)94)39-24-46(83)40(25-73-54-32-10-27-9-28(12-32)13-33(54)11-27)61(85)52(39)38-18-30(3-5-44(38)81)55(65(89)79-59)76-67(91)57(35)77-66(90)56-34-16-36(80)23-37(17-34)95-49-20-29(2-6-45(49)82)53(72)64(88)74-43(15-26)63(87)75-56/h1-8,14,16-24,27-28,32-33,43,53-60,73,80-86H,9-13,15,25,72H2,(H,74,88)(H,75,87)(H,76,91)(H,77,90)(H,78,92)(H,79,89)(H,93,94)/t27?,28?,32?,33?,43-,53+,54?,55-,56+,57-,58+,59+,60-/m1/s1 |
InChI Key |
RCIWFJICDRFFIW-MYCJKHIDSA-N |
Isomeric SMILES |
C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)N)O)O)C(=O)N[C@@H]5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=CC(=C(C(=C9C2=C(C=CC(=C2)[C@H](C(=O)N8)NC5=O)O)O)CNC2C3CC4CC(C3)CC2C4)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC4=C(C=C5C(NC(=O)C6C(C7=CC(=C(C=C7)OC8=CC9=CC(=C8O)OC1=C(C=C(CC2C(=O)NC(C3=CC(=CC(=C3)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)O)C(=O)NC9C(=O)NC(C2=CC(=C(C=C2)O)C5=C4O)C(=O)N6)C=C1)Cl)Cl)O)C(=O)O)O |
Origin of Product |
United States |
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